BenchChemオンラインストアへようこそ!

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Antimicrobial Resistance Antifungal Drug Discovery Structure-Activity Relationship

This compound combines the 5-amino-1,2,3-triazole-4-carboxamide chemotype with N-cyclohexyl and 3,5-dimethylphenyl substituents, creating a structurally differentiated tool for antifungal screening and PXR modulation. Unlike generic triazoles, its substitution pattern may enhance lipophilicity and membrane permeability. Ideal for labs studying C. albicans or PXR-mediated CYP3A4 induction. Benchmark against fluconazole. Pair with Gardiquimod for scaffold-specific deconvolution.

Molecular Formula C17H23N5O
Molecular Weight 313.405
CAS No. 951903-43-8
Cat. No. B2824208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS951903-43-8
Molecular FormulaC17H23N5O
Molecular Weight313.405
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N)C
InChIInChI=1S/C17H23N5O/c1-11-8-12(2)10-14(9-11)22-16(18)15(20-21-22)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7,18H2,1-2H3,(H,19,23)
InChIKeyRITBUZQJUGZGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951903-43-8): Scaffold Context and Procurement Baseline


5-Amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, a scaffold with demonstrated activity against Trypanosoma cruzi [1], pathogenic yeast [2], and the pregnane X receptor (PXR) [3]. The compound features a 5-amino group on the triazole ring, an N-cyclohexyl carboxamide at position 4, and a 3,5-dimethylphenyl substituent at position 1. The molecular formula is C17H23N5O with a molecular weight of 313.4 g/mol. As of the literature available up to 2026, this specific substitution pattern has not been the subject of a dedicated primary research publication; all biological activity inferences are drawn from structurally analogous members of the ATC series.

Why Generic Substitution Fails for 5-Amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Substitution-Phenotype Coupling in the ATC Scaffold


Within the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide chemotype, minor structural modifications produce stark phenotypic switches. The 5-methyl analogs (e.g., compounds 4d, 4l, 4r) exhibit potent antibacterial activity against S. aureus, whereas the 5-amino congeners (e.g., compound 8b) are selectively active against the pathogenic yeast C. albicans [1]. Similarly, the N-cyclohexyl carboxamide substituent increases lipophilicity and steric bulk relative to N-phenyl or N-benzyl analogs, which is predicted to alter membrane permeability, metabolic stability, and target-binding kinetics based on the ATC optimization campaign against T. cruzi [2]. These substitution-dependent activity profiles mean that a generic 'triazole-4-carboxamide' procurement cannot recapitulate the biological signature of this specific compound.

Quantitative Differentiation Evidence for 5-Amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide


Antimicrobial Selectivity: 5-Amino vs. 5-Methyl Substitution Determines Antifungal vs. Antibacterial Phenotype

In the 1-aryl-1H-1,2,3-triazole-4-carboxamide series, the 5-position substituent dictates the antimicrobial spectrum. 5-Methyl congeners 4d, 4l, and 4r demonstrated potent antibacterial activity against S. aureus, whereas the 5-amino congener 8b (the closest published analog to the target compound, differing only in the N-substituent) was active against the pathogenic yeast C. albicans [1]. This substitution-dependent phenotype switch means that the target compound, bearing a 5-amino group, is predicted to exhibit antifungal rather than antibacterial activity within this chemotype.

Antimicrobial Resistance Antifungal Drug Discovery Structure-Activity Relationship

PXR Inverse Agonism: Triazole-4-carboxamide Scaffold Delivers Nanomolar Potency at a Clinically Relevant Nuclear Receptor

The 1H-1,2,3-triazole-4-carboxamide scaffold has been optimized to yield compound 85 (SJPYT-306), a dual PXR inverse agonist/antagonist with IC50 values in the low nanomolar range for both binding and cellular activity [1]. While compound 85 differs from the target compound in its substitution pattern, it establishes the triazole-4-carboxamide core as a privileged scaffold for potent PXR modulation. The target compound's 5-amino and N-cyclohexyl features are structural elements that, based on the SAR reported in this optimization campaign, are expected to influence PXR-binding affinity and the inverse agonist/antagonist balance [1].

Nuclear Receptor Pharmacology Drug Metabolism PXR Inhibition

Antiparasitic Activity: ATC Series Demonstrates Submicromolar Potency Against T. cruzi with Optimized Oral Exposure

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) series was optimized through phenotypic high-content screening against intracellular T. cruzi in infected VERO cells. The optimization campaign achieved improvements in potency (pEC50 > 6, i.e., submicromolar), aqueous solubility, and metabolic stability, culminating in compounds with significant oral exposure and in vivo efficacy in a mouse model of Chagas disease [1]. The target compound shares the ATC core and the 5-amino substitution that was critical for anti-T. cruzi activity in this series.

Chagas Disease Trypanosoma cruzi Phenotypic Screening

Scaffold-Level Differentiation: Triazole vs. Imidazoquinoline Cores with Identical Molecular Formula

The target compound (C17H23N5O, MW 313.4) shares its molecular formula with Gardiquimod (CAS 1020412-43-4), a well-characterized TLR7 agonist based on an imidazoquinoline scaffold [1]. Despite the identical elemental composition, the triazole core of the target compound confers fundamentally different three-dimensional geometry, hydrogen-bonding capacity, and electronic distribution compared to the imidazoquinoline system. This scaffold-level difference is critical: Gardiquimod activates innate immunity via TLR7, whereas triazole-4-carboxamides have been shown to engage entirely distinct targets including T. cruzi viability pathways [2], PXR [3], and fungal cell machinery [4].

Scaffold Hopping TLR7 Agonism Chemical Biology

Best-Fit Research and Industrial Application Scenarios for 5-Amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide


Antifungal Drug Discovery: Primary Screening Against Candida albicans

Based on the demonstrated antifungal activity of the 5-amino congener 8b against C. albicans [1], this compound is positioned as a candidate for antifungal screening cascades. The N-cyclohexyl substituent, absent in compound 8b, is predicted to enhance lipophilicity and membrane permeability, potentially improving intracellular target engagement in fungal cells. Researchers should benchmark against fluconazole and evaluate selectivity over human keratinocyte (HaCaT) viability, as the 5-amino series has shown selective antifungal action without significant cytotoxicity in this cell line [1].

PXR Pharmacology: Tool Compound for Nuclear Receptor Deconvolution Studies

The triazole-4-carboxamide scaffold has yielded the most potent known PXR inverse agonists and antagonists (compounds 85 and 89) [2]. This compound, with its distinct 5-amino and 3,5-dimethylphenyl substitution, can serve as a structurally differentiated tool for probing PXR ligand-binding domain interactions, particularly in studies seeking to decouple inverse agonism from antagonism. Use in PXR-mediated CYP3A4 induction assays in primary human hepatocytes is recommended to assess functional PXR modulation.

Chagas Disease Lead Optimization: ATC Scaffold Diversification

The ATC series has demonstrated in vivo efficacy in a mouse model of T. cruzi infection, with optimized leads achieving significant parasite burden suppression [3]. The target compound's N-cyclohexyl and 3,5-dimethylphenyl substituents represent unexplored vectors within the ATC SAR landscape. Incorporation into a lead optimization program targeting improved oral exposure, metabolic stability, and mitigation of hERG/Ames liabilities is scientifically justified based on the established tractability of the ATC scaffold [3].

Chemical Biology: Scaffold-Specific Probe for Target Deconvolution

The shared molecular formula (C17H23N5O) between this triazole and the imidazoquinoline Gardiquimod (TLR7 agonist, CAS 1020412-43-4) [4] presents a unique opportunity for paired chemical biology experiments. Using both compounds in parallel phenotypic screens enables scaffold-specific target deconvolution: any biological response observed exclusively with the triazole compound but not Gardiquimod can be attributed to triazole-specific target engagement rather than off-target TLR7-mediated immunomodulation.

Quote Request

Request a Quote for 5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.